molecular formula C18H18N2S B12872799 1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole CAS No. 871110-28-0

1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole

Cat. No.: B12872799
CAS No.: 871110-28-0
M. Wt: 294.4 g/mol
InChI Key: XRQXJTVBOCOZKE-UHFFFAOYSA-N
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Description

1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine . This reaction typically requires a catalyst, such as vitamin B1, and proceeds under mild conditions to yield the desired pyrazole derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green catalysts and solvent-free conditions is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

871110-28-0

Molecular Formula

C18H18N2S

Molecular Weight

294.4 g/mol

IUPAC Name

4-ethyl-3-methylsulfanyl-1,5-diphenylpyrazole

InChI

InChI=1S/C18H18N2S/c1-3-16-17(14-10-6-4-7-11-14)20(19-18(16)21-2)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3

InChI Key

XRQXJTVBOCOZKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1SC)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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